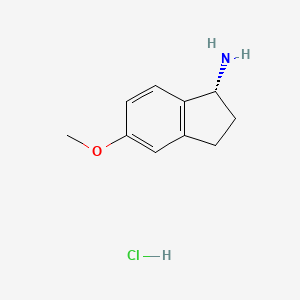
5-(2-bromoethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoethyl)-1,3-oxazole is a heterocyclic organic compound containing both an oxazole ring and a bromoethyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)-1,3-oxazole typically involves the bromination of 5-ethyl-1,3-oxazole. One common method includes the reaction of 5-ethyl-1,3-oxazole with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azidoethyl-oxazole, thiocyanatoethyl-oxazole, and methoxyethyl-oxazole.
Oxidation Products: Oxazole N-oxides.
Reduction Products: Ethyl-oxazole.
Aplicaciones Científicas De Investigación
5-(2-Bromoethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infections.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo further chemical modifications.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(2-bromoethyl)-1,3-oxazole largely depends on its chemical reactivity. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules such as proteins and nucleic acids, potentially altering their function. The oxazole ring can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
5-(2-Chloroethyl)-1,3-oxazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It exhibits different reactivity and selectivity in chemical reactions.
5-(2-Iodoethyl)-1,3-oxazole: Contains an iodoethyl group, which is more reactive than the bromoethyl group due to the larger atomic radius and lower bond dissociation energy of iodine.
5-(2-Fluoroethyl)-1,3-oxazole: Features a fluoroethyl group, which is less reactive but more stable compared to the bromoethyl group.
Uniqueness: 5-(2-Bromoethyl)-1,3-oxazole is unique due to the balance of reactivity and stability provided by the bromoethyl group. This makes it a versatile intermediate for various chemical transformations, offering a wide range of applications in different fields.
Propiedades
Número CAS |
2228164-99-4 |
|---|---|
Fórmula molecular |
C5H6BrNO |
Peso molecular |
176.01 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 |
Clave InChI |
GTPBXWXYBGBIIH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)CCBr |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



